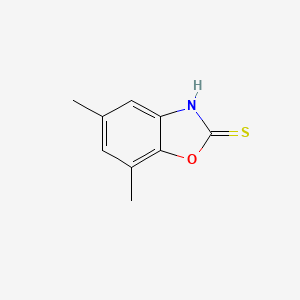

5,7-dimethyl-1,3-benzoxazole-2-thiol

Description

Structure

3D Structure

Properties

CAS No. |

89227-88-3 |

|---|---|

Molecular Formula |

C9H9NOS |

Molecular Weight |

179.24 g/mol |

IUPAC Name |

5,7-dimethyl-3H-1,3-benzoxazole-2-thione |

InChI |

InChI=1S/C9H9NOS/c1-5-3-6(2)8-7(4-5)10-9(12)11-8/h3-4H,1-2H3,(H,10,12) |

InChI Key |

HJZZWSFFYPMYOI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)NC(=S)O2)C |

Origin of Product |

United States |

Significance of Benzoxazole Scaffolds in Advanced Organic and Heterocyclic Chemistry

The benzoxazole (B165842) scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to an oxazole (B20620) ring, is recognized as a "privileged structure" in medicinal chemistry and materials science. ijrrjournal.com This designation stems from its recurring presence in a multitude of pharmacologically active compounds. nih.gov The rigid, planar structure of the benzoxazole core can effectively interact with biological macromolecules, making it a valuable pharmacophore in drug design. jetir.org

Benzoxazole derivatives have been extensively investigated and found to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and anticonvulsant properties. ijrrjournal.comjetir.orgglobalresearchonline.net The versatility of the benzoxazole nucleus allows for substitution at various positions, enabling chemists to fine-tune the molecule's steric, electronic, and lipophilic properties to optimize its interaction with specific biological targets. jetir.org Its structural similarity to naturally occurring nucleic bases, such as adenine (B156593) and guanine, is thought to facilitate its interaction with biological systems. ijresm.com The development of new synthetic methodologies, including green chemistry approaches, to create diverse libraries of benzoxazole derivatives remains an active area of research, highlighting the scaffold's enduring importance. globalresearchonline.net

Distinctive Characteristics of Thiolated Benzoxazole Derivatives

The introduction of a thiol (-SH) group at the 2-position of the benzoxazole (B165842) ring, as seen in 5,7-dimethyl-1,3-benzoxazole-2-thiol, confers several distinctive chemical characteristics. One of the most fundamental properties of 2-mercaptobenzoxazoles is their existence in a tautomeric equilibrium between the thiol form and the thione form. nih.gov This thione-thiol tautomerism involves the migration of a proton between the nitrogen and sulfur atoms (–N=C-SH ⇌ –NH-C=S). nih.govresearchgate.net The position of this equilibrium can be influenced by factors such as the solvent environment. researchgate.net

This tautomerism is significant because it provides two reactive sites. The sulfur atom of the thiol form is a potent nucleophile, readily undergoing S-alkylation and S-acylation reactions. nih.govmdpi.com This reactivity is extensively utilized to synthesize a wide array of derivatives where various substituents are appended to the benzoxazole core via a thioether linkage, creating libraries of compounds for biological screening. mdpi.comslideshare.net The exocyclic sulfur and the ring nitrogen atom can also act as coordination sites for transition metal ions, allowing for the formation of metal complexes. nih.gov The thiol group itself is often crucial for the biological activity of the molecule, contributing to its ability to interact with enzyme active sites or other biological targets. chemicalbook.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or its approximations, for a given molecular structure, these methods can elucidate electronic properties, molecular energies, and preferred conformations.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. researchgate.netnih.gov For benzoxazole (B165842) derivatives, DFT calculations, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-31+G(d,p), 6-311++G**), are employed to determine key electronic properties. researchgate.netresearchgate.net These studies typically analyze the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), to understand charge transfer within the molecule. researchgate.net The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability.

Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to evaluate stabilization energies arising from intramolecular and intermolecular interactions. researchgate.net For the benzoxazole scaffold, these calculations can reveal the delocalization of electron density and the nature of bonding. Furthermore, DFT can be used to calculate reactivity descriptors such as ionization energy, electron affinity, global hardness, and softness, which predict the molecule's reactivity towards electrophilic and nucleophilic attacks. researchgate.net The electrostatic potential surface map, also derived from DFT calculations, visualizes the charge distribution and highlights regions susceptible to electrostatic interactions. researchgate.net

Table 1: Representative Electronic Properties of Benzoxazole Derivatives from DFT Studies

| Property | Description | Typical Findings for Benzoxazole Scaffolds |

|---|---|---|

| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals, indicating chemical reactivity and kinetic stability. | Varies depending on substituents, but generally, a smaller gap suggests higher reactivity. |

| Ionization Potential (IP) | The minimum energy required to remove an electron from a molecule. | Influenced by electron-donating or withdrawing groups on the benzoxazole ring. |

| Electron Affinity (EA) | The energy released when an electron is added to a molecule. | Influenced by electron-donating or withdrawing groups on the benzoxazole ring. |

| Global Hardness (η) | A measure of the resistance to charge transfer. | Higher hardness values correlate with greater stability. |

| Global Softness (S) | The reciprocal of global hardness, indicating the capacity of a molecule to accept electrons. | Higher softness values suggest greater reactivity. |

Note: This table is illustrative and based on general findings for benzoxazole derivatives. Specific values for 5,7-dimethyl-1,3-benzoxazole-2-thiol would require dedicated DFT calculations.

Ab initio methods are another class of quantum chemical calculations that derive information solely from theoretical principles without the inclusion of experimental data. These methods are often used to accurately determine molecular energetics, such as conformational energies and reaction barriers. For a molecule like this compound, ab initio calculations can be used to explore the potential energy surface and identify the most stable conformations. The orientation of the thiol group and the planarity of the benzoxazole ring system are key conformational features that can be investigated. While computationally more demanding than DFT, ab initio methods can provide benchmark data for molecular geometries and energies.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a molecule might interact with a biological target, such as a protein or enzyme. These studies are crucial in drug discovery and design.

Molecular docking studies with benzoxazole derivatives have been performed to understand their binding modes with various protein targets. nih.gov For instance, derivatives of this scaffold have been investigated as potential inhibitors of enzymes like VEGFR-2. nih.govnih.gov These studies reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, the benzoxazole ring can participate in π-π stacking interactions with aromatic amino acid residues in a binding pocket. The thiol group can act as both a hydrogen bond donor and acceptor, while the methyl groups can form hydrophobic interactions. Docking studies can predict the preferred orientation of the molecule within a binding site and identify the key amino acid residues involved in molecular recognition. nih.gov

Molecular docking programs estimate the binding affinity of a ligand to its target, often expressed as a docking score. researchgate.net These scores provide a qualitative ranking of potential binders. For more quantitative predictions, methods to calculate the binding free energy, such as the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) methods, can be employed. nih.gov These calculations consider various energy components, including electrostatic and van der Waals interactions, as well as solvation energies, to provide a more accurate estimation of the binding affinity. nih.gov Studies on benzoxazole derivatives have shown that steric, electrostatic, and hydrogen bond interactions are the main driving forces for inhibitor-receptor binding. nih.gov

Table 2: Key Interactions and Binding Energy Components for Benzoxazole Derivatives in Docking Studies

| Interaction Type | Description | Potential Role of this compound |

|---|---|---|

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and a nearby electronegative atom. | The thiol group and the nitrogen and oxygen atoms of the benzoxazole ring can participate in hydrogen bonding. |

| Hydrophobic Interactions | The tendency of nonpolar groups to associate in an aqueous environment. | The dimethyl-substituted benzene (B151609) ring can form hydrophobic interactions with nonpolar amino acid residues. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The benzoxazole ring can engage in π-π stacking with aromatic residues like phenylalanine, tyrosine, and tryptophan. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | Contribute to the overall binding affinity and specificity. |

| Electrostatic Interactions | Attractive or repulsive forces between charged or polar groups. | The overall charge distribution of the molecule will influence its electrostatic interactions with the protein. |

Note: This table outlines potential interactions based on the chemical structure of this compound and findings from studies on related benzoxazole derivatives.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov In the context of drug design and molecular modeling, MD simulations are often used to assess the stability of a ligand-protein complex predicted by docking studies. nih.govresearchgate.net By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can observe how the ligand and protein interact and adapt to each other.

For benzoxazole derivatives, MD simulations have been used to confirm the stability of their binding modes within the active sites of target proteins. nih.govresearchgate.net These simulations can reveal important information about the flexibility of the ligand and the protein, the persistence of key interactions over time, and the role of water molecules in mediating binding. The analysis of MD trajectories can provide a more realistic and dynamic picture of the molecular recognition process than static docking poses alone. pensoft.net

Investigation of Ligand-System Stability and Interaction Dynamics

The stability of a ligand within a biological system, such as an enzyme's active site, is paramount to its function. While direct molecular dynamics simulations for this compound are not extensively documented in the literature, the principles governing its interactions can be inferred from studies on similar benzoxazole scaffolds. Molecular docking and simulation studies on related 2-substituted benzoxazole derivatives have highlighted the importance of specific structural features in forming stable complexes with protein targets.

For instance, the benzoxazole core provides a rigid framework that can position key functional groups for optimal interaction. The stability of such ligand-protein complexes is often governed by a combination of hydrogen bonding, hydrophobic interactions, and π-stacking. In the case of this compound, the exocyclic thiol group and the nitrogen atom of the oxazole (B20620) ring are potential hydrogen bond donors and acceptors, respectively. The dimethyl-substituted benzene ring contributes to the molecule's hydrophobicity, facilitating its entry into and interaction with nonpolar pockets of a binding site.

Table 1: Key Interaction Types for Benzoxazole Scaffolds

| Interaction Type | Potential Contributing Moieties of this compound |

| Hydrogen Bonding | Thiol group (-SH), Ring Nitrogen |

| Hydrophobic Interactions | Benzene ring, Methyl groups (-CH3) |

| π-π Stacking | Benzoxazole ring system |

Conformational Flexibility and Tautomeric Equilibria

A critical aspect of the chemistry of 2-mercaptobenzoxazoles is the potential for thione-thiol tautomerism. nih.gov This involves the migration of a proton between the nitrogen and sulfur atoms, leading to two distinct tautomeric forms: the thiol form (–N=C–SH) and the thione form (–NH–C=S). nih.gov The equilibrium between these two forms is a key determinant of the molecule's conformational landscape and its chemical reactivity.

Computational studies, often employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers. For related heterocyclic systems like benzimidazole-2-thiones, calculations have shown that the thione form is generally more stable than the thiol form in the gas phase. semanticscholar.org The relative energies of the tautomers can be influenced by the solvent environment, with polar solvents potentially stabilizing one form over the other.

Table 2: Tautomeric Forms of this compound

| Tautomer | Key Structural Feature |

| Thiol Form | C-SH single bond, N=C double bond in the ring |

| Thione Form | C=S double bond, N-H single bond in the ring |

Studies on similar structures have revealed that the thione tautomer is often the predominant species in both solution and the solid state. semanticscholar.org This preference is attributed to the greater thermodynamic stability of the C=S double bond and the amide-like resonance stabilization in the thione form.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their structural features. These models are built by establishing a mathematical relationship between a set of calculated molecular descriptors and an experimentally determined property. For benzoxazole derivatives, QSPR and its counterpart, Quantitative Structure-Activity Relationship (QSAR), have been applied to predict a range of attributes, including lipophilicity, solubility, and biological activity. tandfonline.comchemijournal.com

The first step in QSPR modeling involves the calculation of a wide array of molecular descriptors for this compound. These descriptors can be categorized as constitutional, topological, geometrical, and electronic.

Constitutional descriptors relate to the molecular formula and atomic composition.

Topological descriptors describe the connectivity of atoms within the molecule.

Geometrical descriptors are derived from the 3D coordinates of the atoms.

Electronic descriptors quantify aspects of the molecule's electronic structure, such as dipole moment and orbital energies.

Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are used to build the QSPR model. For instance, a QSPR model for lipophilicity (logP) of a series of benzoxazole derivatives might reveal that this property is positively correlated with the molecular surface area and negatively correlated with the number of hydrogen bond donors.

Table 3: Common Descriptor Classes in QSPR Modeling

| Descriptor Class | Examples |

| Constitutional | Molecular Weight, Atom Count |

| Topological | Connectivity Indices, Wiener Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies |

Chemical Reactivity and Mechanistic Pathways

Tautomerism of the 2-Mercaptobenzoxazole (B50546) System (Thiol-Thione Equilibrium)

The 2-mercaptobenzoxazole system, including 5,7-dimethyl-1,3-benzoxazole-2-thiol, is characterized by the existence of a thiol-thione tautomeric equilibrium. This involves the migration of a proton between the exocyclic sulfur atom and the ring nitrogen atom. The two tautomeric forms are the thiol form, benzo[d]oxazole-2-thiol, and the thione form, benzo[d]oxazole-2(3H)-thione. nih.gov

Theoretical studies, such as those using density functional theory (DFT), have been conducted on analogous systems like 2-mercaptobenzimidazole (B194830) and 2-mercaptobenzoxazole to determine the relative stability of these tautomers. researchgate.net Calculations indicate that the thione tautomer is generally the more stable and dominant form, both in the gas phase and in aqueous or methanol (B129727) solutions. researchgate.net The stability of the thione form is attributed to its favorable thermodynamic properties. The equilibrium can be influenced by factors such as solvent polarity, with polar solvents tending to shift the equilibrium further toward the thione form. cdnsciencepub.com

The interconversion between the thiol and thione forms can occur via several pathways, including intramolecular proton transfer or solvent-assisted intermolecular transfer. researchgate.net The energy barrier for direct intramolecular proton transfer is typically high. However, the presence of protic solvents like water or methanol can significantly lower the activation energy by forming hydrogen-bonded complexes, which facilitate the proton transfer through a concerted mechanism. researchgate.net

Table 1: Summary of Thiol-Thione Tautomerism in 2-Mercaptobenzoxazole Systems

| Feature | Thiol Form (benzo[d]oxazole-2-thiol) | Thione Form (benzo[d]oxazole-2(3H)-thione) |

|---|---|---|

| Structure | Contains an –N=C–SH group nih.gov | Contains an –NH–C=S group nih.gov |

| Dominance | Less predominant researchgate.net | Generally the dominant and more stable tautomer in gas and solution phases researchgate.net |

| Reactivity | Can act as a nucleophile through the sulfur atom (S-alkylation) nih.gov | Can act as a nucleophile through the nitrogen atom (N-alkylation) nih.gov |

Reaction Mechanisms in Derivatization Processes

The dual nucleophilic nature conferred by the thiol-thione tautomerism allows this compound to undergo a variety of derivatization reactions.

The most common derivatization of 2-mercaptobenzoxazoles involves nucleophilic substitution, where the sulfur atom of the thiol tautomer acts as the nucleophile. This typically leads to the formation of S-substituted products. nih.gov For instance, the reaction with alkyl halides, such as methyl chloroacetate (B1199739) or 2-chloro acetyl chloride, in the presence of a base or under reflux conditions, proceeds via an SN2 mechanism to yield the corresponding 2-(alkylthio)benzoxazole derivatives. nih.govuobaghdad.edu.iq

The reaction sequence generally involves:

Deprotonation: In the presence of a base (e.g., sodium ethoxide), the thiol proton is removed to form a highly nucleophilic thiolate anion. nih.gov

Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of the alkylating agent, displacing the leaving group (e.g., chloride) to form a new carbon-sulfur bond. nih.govnih.gov

These S-alkylation reactions are versatile and have been used to introduce a variety of functional groups onto the sulfur atom, serving as a gateway to more complex derivatives. uobaghdad.edu.iqnih.gov

Certain S-substituted derivatives of benzoxazole-2-thiol can undergo intramolecular nucleophilic aromatic substitution (SNAr) reactions, a notable example being the Smiles rearrangement. acs.org This rearrangement has been utilized as a synthetic strategy to convert S-alkylated thiols into N-substituted 2-aminobenzoxazoles. acs.orgnih.gov

The proposed mechanism for the Smiles rearrangement in this context is as follows: acs.org

Initial S-Alkylation: The benzoxazole-2-thiol is first reacted with an appropriate electrophile (e.g., an aliphatic bromoamine) to form an S-alkylated intermediate.

Intramolecular Nucleophilic Attack: The terminal nitrogen atom of the side chain acts as a nucleophile, attacking the C2 carbon of the benzoxazole (B165842) ring. This forms a transient spirocyclic intermediate.

Ring Opening and Rearomatization: The C-O bond of the benzoxazole ring in the spiro intermediate cleaves, followed by rearomatization. Subsequent hydrolysis under basic conditions yields the final N-substituted aminobenzoxazole product. acs.org

This rearrangement provides an efficient pathway for transforming the benzoxazole skeleton and creating new C-N bonds under relatively mild conditions. acs.org

While the thione group (C=S) can theoretically participate in cycloaddition reactions, such as [4+2] (Diels-Alder) or [3+2] cycloadditions, this reaction pathway is less commonly documented for 2-mercaptobenzoxazoles compared to substitution and rearrangement reactions. nih.gov In principle, the C=S double bond could act as a dienophile or a dipolarophile with suitable reaction partners. However, the aromaticity of the fused benzene (B151609) ring imparts significant stability to the benzoxazole system, potentially requiring harsh conditions or highly reactive reagents to drive such cycloadditions. The reactivity in these reactions is often outcompeted by the nucleophilic character of the sulfur and nitrogen atoms. While cycloaddition reactions are a cornerstone for synthesizing many heterocyclic systems, specific examples involving the thione moiety of this compound as a primary reactant are not extensively reported in the surveyed literature.

Influence of Substituents on Reaction Selectivity and Rate

The presence of two methyl groups at the 5- and 7-positions of the benzoxazole ring has a discernible electronic influence on the reactivity of the molecule. Methyl groups are known to be electron-donating groups (EDGs) through a combination of inductive and hyperconjugation effects.

This electron-donating nature affects the molecule's reactivity in several ways:

Nucleophilicity: The increased electron density on the benzene ring is relayed to the heteroatoms (N, O, S) of the heterocyclic system. This enhances the nucleophilicity of the thiolate anion, potentially increasing the rate of S-alkylation reactions (nucleophilic substitution) compared to the unsubstituted parent compound.

Aromatic Ring Reactivity: The EDGs activate the benzene ring toward electrophilic aromatic substitution, should such reactions be attempted. Conversely, they can slightly decrease the rate of nucleophilic aromatic substitution (SNAr) reactions, such as the Smiles rearrangement, by destabilizing the negatively charged Meisenheimer-like intermediate. However, this effect is often subtle and may not preclude the reaction.

Tautomeric Equilibrium: The electronic effects of the methyl groups could have a minor influence on the position of the thiol-thione equilibrium, although the thione form is expected to remain dominant.

Table 2: Predicted Influence of 5,7-Dimethyl Substituents on Reactivity

| Reaction Type | Predicted Effect of Methyl Groups (EDGs) | Rationale |

|---|---|---|

| Nucleophilic Substitution (S-alkylation) | Increased reaction rate | Enhanced nucleophilicity of the thiolate anion due to electron donation. |

| Smiles Rearrangement (Intramolecular SNAr) | Potentially decreased reaction rate | Electron-donating groups can destabilize the anionic spiro intermediate. acs.org |

| Cycloaddition Reactions | Minimal direct effect on C=S reactivity | The primary influence is on the aromatic system's electron density rather than the exocyclic double bond. |

Coordination Chemistry and Supramolecular Interactions

Ligand Design and Synthesis Incorporating the Benzoxazole-2-thiol Moiety

Information regarding the specific design and synthesis of ligands based on the 5,7-dimethyl-1,3-benzoxazole-2-thiol moiety for coordination chemistry purposes is not available in the reviewed literature.

Complexation Behavior with Transition Metal Ions

There is no published research detailing the complexation behavior of this compound with transition metal ions.

Specific studies determining the stoichiometry and coordination modes of metal complexes formed with this compound have not been reported.

Spectroscopic data (e.g., IR, UV-Vis, NMR) characterizing the formation of complexes with this compound are absent from the scientific record.

Structural Characterization of Metal Complexes

No structural characterization data for metal complexes of this compound are available.

There are no published crystal structures for metal complexes of this compound, preventing any analysis of their coordination geometries.

Without crystallographic data, an analysis of hydrogen bonding networks and supramolecular assemblies for complexes of this compound is not possible.

Potential Applications in Catalysis or Material Science

While specific research into the catalytic and material science applications of this compound is limited, the structural characteristics of the molecule and the extensive studies on analogous benzoxazole (B165842) and benzothiazole (B30560) compounds indicate significant potential in these fields. The versatility of this compound stems from its existence in a thione-thiol tautomeric equilibrium and its nature as an ambidentate ligand, capable of coordinating with transition metal ions through either the exocyclic sulfur or the ring nitrogen atom. nih.gov

Potential in Catalysis

The benzoxazole-2-thiol scaffold is a valuable building block for creating ligands for transition metal catalysts. rsc.org Metal complexes involving related benzoxazole and benzothiazole ligands have demonstrated efficacy in a range of organic transformations. The incorporation of this compound as a ligand could lead to the development of novel catalysts for various reactions.

Cross-Coupling Reactions: Palladium complexes are cornerstones of modern organic synthesis, particularly in C-C and C-N bond formation. Ligands based on heterocyclic structures are known to stabilize and activate palladium centers for reactions such as Suzuki-Miyaura and Heck couplings. The nitrogen and sulfur donor atoms in this compound can form stable complexes with palladium, potentially facilitating such catalytic cycles.

Oxidation and Epoxidation: Metal complexes, including those with iron (Fe) and nickel (Ni), are frequently used as catalysts for oxidation reactions. rsc.org The electronic properties of the benzoxazole ligand, which can be tuned by the electron-donating methyl groups, could influence the reactivity and selectivity of the metal center in reactions like the epoxidation of olefins.

Asymmetric Catalysis: Chiral metal complexes are crucial for the enantioselective synthesis of pharmaceuticals and fine chemicals. Recent studies have shown that chiral vanadyl complexes can catalyze the asymmetric 1,2-alkoxy-sulfenylation of vinylarenes using benzoxazole-2-thiol derivatives. acs.org The use of a 5-methyl-benzoxazole-2-thiol, an analogue of the title compound, was shown to improve both the chemical yield and the enantioselectivity of the reaction, highlighting the beneficial role of methyl substituents. acs.org

Table 1: Potential Catalytic Applications Based on Analogous Compounds

| Catalytic Reaction | Relevant Metal Center | Role of Benzoxazole-2-thiol Ligand | Potential Advantage of Dimethyl Substitution |

| Cross-Coupling (e.g., Suzuki, Heck) | Palladium (Pd) | Stabilizes the metal center, facilitates oxidative addition and reductive elimination. | Increased solubility and steric influence can tune selectivity. |

| Oxidation / Epoxidation | Iron (Fe), Nickel (Ni) | Modulates the redox potential and reactivity of the metal catalyst. rsc.org | Electron-donating methyl groups may enhance catalytic activity. |

| Asymmetric Alkoxy-Sulfenylation | Vanadium (V) | Acts as a radical donor and transfers the thio-moiety to the substrate. acs.org | Analogues show improved yield and enantioselectivity. acs.org |

Potential in Material Science

The fields of material science and crystal engineering rely on predictable intermolecular interactions to construct functional materials with desired properties. This compound possesses key structural features that make it a promising candidate for designing new materials.

Supramolecular Assembly: The planar benzoxazole ring, combined with the hydrogen bond donor/acceptor capabilities of the thiol/thione group and the nitrogen atom, facilitates the formation of ordered structures through hydrogen bonding and π-π stacking. Hirshfeld surface analysis of a related benzoxazole derivative revealed that H⋯H, H⋯O, and H⋯C interactions are dominant in its crystal packing, indicating the importance of hydrogen bonds and van der Waals forces in its self-assembly. nih.gov These non-covalent interactions can be exploited to create liquid crystals or organic semiconductors.

Coordination Polymers and Frameworks: As a multidentate ligand, this compound can bridge multiple metal centers to form one-, two-, or three-dimensional coordination polymers. The properties of these materials—such as porosity, thermal stability, or photoluminescence—are highly dependent on the choice of both the metal ion and the organic linker.

Functional Materials: Benzoxazole derivatives are known to be fluorescent and are considered important scaffolds for fluorescent probes and materials. researchgate.net By incorporating this moiety into polymers or metal-organic frameworks, it may be possible to develop materials for applications in chemical sensing, bio-imaging, or as emitting layers in organic light-emitting diodes (OLEDs). For instance, some benzothiazole derivatives, which are structurally similar, have been investigated for creating fluorescent sensors for thiols. researchgate.net

Table 2: Supramolecular Interactions and Potential Material Applications

| Interaction Type | Structural Feature | Potential Application in Materials Science |

| Hydrogen Bonding | Thiol/Thione group (-SH / -NH-C=S) | Directing crystal packing, formation of extended networks, liquid crystals. nih.gov |

| π-π Stacking | Planar Benzoxazole Ring System | Organic semiconductors, charge-transporting materials. |

| Metal Coordination | N and S donor atoms | Coordination polymers, Metal-Organic Frameworks (MOFs), luminescent materials, chemical sensors. |

Structure Activity Relationship Sar and Structure Modulatory Relationship Smr Studies

Systematic Elucidation of Substituent Effects on Molecular Functionality

The systematic study of substituent effects on the benzoxazole (B165842) scaffold has provided valuable insights into the molecular functionality of this class of compounds. Research on various benzoxazole derivatives has shown that both electron-donating and electron-withdrawing groups at different positions can enhance antimicrobial and antiproliferative activities. researchgate.netnih.gov

For instance, studies on 3-(2-benzoxazol-5-yl)alanine derivatives revealed that the introduction of electron-donating groups, such as methoxy (B1213986) or dimethylamino, at the 2-position of the benzoxazole ring resulted in antifungal activity. nih.gov Conversely, some derivatives with electron-withdrawing groups, like fluorine, also exhibited activity. nih.gov This suggests that the electronic properties of the substituent at position 2 play a critical role in determining the biological activity. jocpr.com

Furthermore, the position of the substituents is as crucial as their electronic nature. A slight change in the position of a substituent can lead to a significant alteration in biological activity, which may be attributed to steric hindrance or different interactions with biological targets. nih.gov For example, in a series of 3-(2-benzoxazol-5-yl)alanine derivatives, a change in the position of methoxy groups on a phenyl substituent at the 2-position had a greater effect on antifungal activity than the number of methoxy groups. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Chemical Modulation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijpsdronline.comresearchgate.net For benzoxazole derivatives, 2D and 3D-QSAR studies have been employed to predict their anticancer and antimicrobial activities. ijpsdronline.comnih.govrsc.org

These models use various molecular descriptors, such as topological parameters and Kier's molecular connectivity indices, to correlate with the observed biological activity. researchgate.net The goal is to develop robust models that can be used to predict the activity of newly designed compounds before their synthesis, thereby saving time and resources. ijpsdronline.comnih.govrsc.org For instance, 3D-QSAR studies on benzoxazole derivatives as anticancer agents have utilized methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to understand the structural requirements for their activity. nih.govrsc.org The contour maps generated from these models provide a visual representation of the regions where steric, electrostatic, and other fields influence the inhibitory activities, guiding the design of more potent inhibitors. nih.govrsc.org

A hypothetical QSAR model for a series of benzoxazole derivatives could be represented by an equation such as:

pIC50 = β0 + β1(Descriptor1) + β2(Descriptor2) + ... + βn(Descriptorn)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and the descriptors represent various physicochemical properties of the molecules.

Table 1: Hypothetical QSAR Model Parameters for a Series of Benzoxazole Derivatives

| Parameter | Value | Interpretation |

| r² | 0.85 | 85% of the variance in biological activity is explained by the model. |

| q² | 0.75 | Good predictive ability of the model. |

| F-statistic | 120.5 | The model is statistically significant. |

Pharmacophore Development and Lead Optimization Strategies for Chemical Systems

Pharmacophore modeling is another crucial tool in drug discovery that identifies the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For benzoxazole derivatives, pharmacophore models have been developed to understand their interactions with specific biological targets, such as enzymes or receptors. nih.gov

A typical pharmacophore for a series of active benzoxazole compounds might include features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov Once a pharmacophore model is established, it can be used for virtual screening of compound libraries to identify new potential lead compounds.

Lead optimization strategies for benzoxazole systems often involve modifying the lead compound to improve its potency, selectivity, and pharmacokinetic properties. This can be achieved by:

Modifying substituents: Introducing different functional groups on the benzoxazole ring to enhance interactions with the target.

Scaffold hopping: Replacing the benzoxazole core with other heterocyclic systems while retaining the key pharmacophoric features.

Bioisosteric replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve the compound's profile.

Table 2: Common Pharmacophoric Features in Benzoxazole Derivatives

| Feature | Description |

| Hydrogen Bond Acceptor | Typically the nitrogen or oxygen atoms in the oxazole (B20620) ring. |

| Hydrogen Bond Donor | Can be introduced as a substituent, such as an amino or hydroxyl group. |

| Aromatic Ring | The benzene (B151609) part of the benzoxazole core, involved in π-π stacking interactions. |

| Hydrophobic Group | Alkyl or aryl substituents that can interact with hydrophobic pockets in the target protein. |

Rational Design of Analogues for Enhanced Chemical Modulation or Selectivity

The rational design of analogues of a lead compound aims to improve its therapeutic properties. For 5,7-dimethyl-1,3-benzoxazole-2-thiol, this would involve modifications to enhance its desired chemical modulation or selectivity towards a specific biological target. This process is often guided by SAR data, QSAR models, and pharmacophore hypotheses. For instance, the synthesis of 5,7-dichloro-1,3-benzoxazole derivatives as potential inhibitors of GlcN-6-P synthase highlights a rational approach to designing analogues with specific inhibitory activity. researchgate.net

The presence of methyl groups at positions 5 and 7 of the benzoxazole ring is expected to influence the molecule's lipophilicity and steric profile. An increase in lipophilicity can affect the compound's ability to cross cell membranes and may influence its pharmacokinetic properties.

The steric bulk of the methyl groups can also play a role in how the molecule fits into the binding site of a target protein. Depending on the topology of the binding site, these methyl groups could either enhance binding through favorable van der Waals interactions or cause steric hindrance, leading to reduced activity. The specific impact would be highly dependent on the particular biological target.

The thiol (-SH) group at the 2-position of the benzoxazole ring is a key functional group that can significantly contribute to the molecule's modulatory effects. The thiol group is known to be a good nucleophile and can form covalent bonds with certain biological targets, leading to irreversible inhibition. It can also participate in hydrogen bonding and metal chelation.

The benzoxazole-2-thiol moiety can exist in tautomeric equilibrium with its thione form (benzoxazole-2(3H)-thione). nih.gov This tautomerism can influence the molecule's electronic properties and its ability to interact with biological targets. The thiol group's acidity also allows it to exist as a thiolate anion at physiological pH, which can be a key feature for its biological activity.

Advanced Applications and Emerging Research Directions

Application in Advanced Materials Development

The benzoxazole (B165842) core is a well-known fluorophore, and its derivatives are increasingly being explored for their utility in creating advanced materials with tailored optical and polymeric properties. While specific studies on 5,7-dimethyl-1,3-benzoxazole-2-thiol are nascent, the characteristics of the parent scaffold suggest significant potential.

Optical Materials: Derivatives of 2,1,3-benzoxadiazole, a related heterocyclic structure, are known to be extremely fluorescent. frontiersin.org These compounds can exhibit strong, solvent-dependent fluorescence emission and large Stokes shifts, which are desirable properties for applications in optical devices. frontiersin.org The incorporation of electron-donating methyl groups, as in the 5,7-dimethyl variant, can modulate the electronic and photophysical properties of the benzoxazole ring system. Research into related benzothiadiazoles (BTDs) has shown that their photostability makes them suitable for applications requiring prolonged light exposure. mdpi.com This suggests that this compound could serve as a valuable building block for developing novel dyes, fluorescent probes, or components for organic light-emitting diodes (OLEDs).

Functional Polymers: The thiol group on the benzoxazole ring provides a reactive handle for incorporation into polymer chains. Thiol-ene "click" chemistry, for instance, offers an efficient pathway to functionalize polymers or create cross-linked networks. Derivatives of coumarin, another heterocyclic compound, have been successfully used in polymer chemistry. mdpi.com By integrating the this compound moiety, polymers could be imbued with enhanced thermal stability, specific optical properties (such as UV absorption or fluorescence), or altered refractive indices. Such functional polymers could find applications in specialized coatings, optical films, or advanced composites.

Exploration as Chemical Probes and Sensing Elements

The development of selective and sensitive chemical probes is crucial for environmental monitoring, industrial process control, and biomedical diagnostics. The benzoxazole-2-thiol structure is a promising candidate for designing such sensors.

The thiol group is reactive toward specific analytes, particularly heavy metal ions and certain electrophilic species. researchgate.net The binding of an analyte to the thiol group can induce a change in the molecule's electronic structure, leading to a detectable shift in its fluorescence or absorption spectrum. This principle is the basis for many chemosensors. For example, triazole-derived ligands have demonstrated selectivity for mercury ions (Hg²⁺), suggesting their utility in removing such metals from industrial wastewater. researchgate.net

Furthermore, the benzoxadiazole framework is a key component in many analyte-responsive fluorescent probes. frontiersin.org The combination of the thiol reactive site and the inherent fluorescence of the benzoxazole core in this compound makes it an attractive scaffold for developing new chemosensors. The methyl groups can enhance solubility in organic media and fine-tune the electronic environment, potentially improving the sensitivity and selectivity of the probe.

Role in Asymmetric Catalysis as Ligands

One of the most significant emerging applications for substituted benzoxazole-2-thiols is in the field of asymmetric catalysis, where they serve as chiral ligands. acs.org Chiral ligands are essential for controlling the stereochemical outcome of chemical reactions, enabling the synthesis of enantiomerically pure compounds, which is particularly important in the pharmaceutical industry. mdpi.com

Recent research has demonstrated the effectiveness of benzoxazole-2-thiol derivatives in asymmetric catalytic cross-coupling reactions. In a study involving the asymmetric radical-type 1,2-alkoxy-sulfenylation of vinylarenes catalyzed by chiral vanadyl complexes, 2-mercapto-benzoxazole (BzOxz-SH) was identified as a highly effective ligand. acs.org

The study revealed that substituents on the benzoxazole ring have a significant impact on both the chemical yield and the enantioselectivity of the reaction. Specifically, the introduction of an electron-releasing methyl group at the C5 position was found to improve both yield and enantioselectivity. acs.org Further enhancement was achieved by using 5-methyl-BzOxz-SH, which pushed the enantiomeric excess (ee) to 96% in one case. acs.org This highlights the critical role that the electronic properties of the ligand play in the catalytic cycle.

| Benzoxazole-2-thiol Substituent | Yield (%) | Enantiomeric Excess (% ee) |

|---|---|---|

| Unsubstituted | 81 | 90 |

| 5-Methyl | 88 | 93 |

| 5-Chloro | N/A (Slower Reaction) | 88 |

| 5-Bromo | N/A (Slower Reaction) | 87 |

Data sourced from a study on asymmetric radical-type 1,2-alkoxy-sulfenylation of vinylarenes. acs.org "N/A" indicates data was not prioritized due to significantly slower reaction times.

Future Perspectives and Challenges in Benzoxazole-2-thiol Chemical Research

The field of benzoxazole-2-thiol chemistry, particularly concerning substituted derivatives like this compound, is rich with opportunity but also faces several challenges.

Future Perspectives:

Rational Ligand Design: The promising results in asymmetric catalysis will likely drive the rational design of new benzoxazole-2-thiol-based ligands. By systematically varying the substitution patterns on the aromatic ring, researchers can create a library of ligands to fine-tune reactivity and selectivity for a wide range of metal-catalyzed reactions.

Multifunctional Materials: There is significant potential in creating multifunctional materials by integrating the this compound unit into polymers or metal-organic frameworks (MOFs). These materials could combine desirable optical, electronic, and catalytic properties.

Advanced Sensing Platforms: Future research could focus on grafting these molecules onto surfaces (e.g., nanoparticles, electrodes) to create robust and reusable sensing platforms for detecting environmental pollutants or biological markers.

Challenges:

Targeted Synthesis: While general synthetic routes to benzoxazole-2-thiols are established, developing highly efficient and scalable syntheses for specific, multi-substituted derivatives like the 5,7-dimethyl variant can be challenging and may require multi-step procedures.

Structure-Property Correlation: A primary challenge is to establish clear and predictable correlations between the substitution pattern on the benzoxazole ring and the resulting functional properties (e.g., fluorescence quantum yield, catalytic efficiency). This requires extensive experimental and computational studies.

Lack of Specific Research: For this compound specifically, there is a need for foundational research to characterize its photophysical properties, coordination chemistry, and performance in the applications for which its parent structure shows promise. Overcoming this data gap is essential for its targeted development.

Q & A

Basic Synthesis and Optimization

Q: What are the established synthetic routes for 5,7-dimethyl-1,3-benzoxazole-2-thiol, and how can reaction conditions be optimized for higher yields? A: The synthesis typically involves cyclization of substituted 2-aminophenol derivatives with carbon disulfide under alkaline conditions. For example, refluxing 5,7-dimethyl-2-aminophenol with carbon disulfide in methanol and aqueous KOH (65°C, 5 hours) yields the thiol derivative . Optimization includes adjusting solvent polarity (e.g., ethanol vs. methanol), reaction time, and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) enhances purity .

Basic Characterization Techniques

Q: Which analytical methods are essential for confirming the structure and purity of this compound? A: Key techniques include:

- 1H-NMR : To identify methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~6.5–7.5 ppm) .

- IR Spectroscopy : Confirms thiol (-SH) stretching vibrations (~2550 cm⁻¹) and benzoxazole ring vibrations (~1600 cm⁻¹) .

- Elemental Analysis : Validates C, H, N, and S content within ±0.3% of theoretical values .

- Melting Point : A sharp MP (e.g., 157–159°C) indicates high purity .

Basic Purity Assessment

Q: How can researchers address purity discrepancies in synthesized this compound batches? A: Use orthogonal methods:

- HPLC : Reverse-phase C18 column with UV detection at 254 nm to quantify impurities .

- TLC : Hexane/ethyl acetate (8:2) as eluent to monitor reaction progress .

- Recrystallization : Sequential solvent systems (e.g., ethanol → chloroform) to remove byproducts .

Advanced Computational Studies

Q: How can density functional theory (DFT) predict the electronic properties of this compound? A: TD-DFT/IEF-PCM methods with B3LYP/6-311++G(d,p) basis sets calculate HOMO-LUMO gaps (e.g., 3.45 eV) and UV-Vis absorption maxima (λ ~359 nm) . Compare computational λ values with experimental UV-Vis spectra to validate accuracy. Solvent effects (e.g., ethanol) are modeled using polarizable continuum frameworks .

Advanced Biological Activity Profiling

Q: What methodologies are used to evaluate the antimicrobial potential of this compound derivatives? A:

- MIC Assays : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Enzyme Inhibition : Test inhibition of glucosamine-6-phosphate synthase (GlcN-6-P) via spectrophotometric monitoring of UDP-GlcNAc formation .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) to assess IC50 values .

Advanced Mechanistic Studies

Q: How does the thiol group in this compound influence its reactivity in nucleophilic substitutions? A: The thiol (-SH) acts as a soft nucleophile, reacting with alkyl halides (e.g., ethyl chloroacetate) to form thioethers. Reaction conditions (e.g., DMF, K2CO3, 60°C) favor S-alkylation over oxidation. Mechanistic pathways are confirmed via 13C-NMR tracking of intermediate formation .

Data Contradiction Resolution

Q: How should researchers resolve discrepancies in reported biological activities of benzoxazole-thiol derivatives? A: Cross-validate experimental protocols:

- Synthesis Consistency : Ensure identical substituent positions (e.g., 5,7-dimethyl vs. 6-methyl) .

- Purity Verification : Compare HPLC chromatograms and elemental analysis .

- Bioassay Conditions : Standardize microbial strains, culture media, and incubation times .

Structure-Activity Relationship (SAR) Studies

Q: What structural modifications enhance the bioactivity of this compound? A: Key modifications include:

- Electron-Withdrawing Groups : Chloro substituents at C5/C7 increase enzyme inhibition (e.g., GlcN-6-P IC50 = 12 µM) .

- Side Chain Functionalization : Thioether linkages improve lipophilicity and membrane permeability .

- Heterocyclic Fusion : Triazole or oxadiazole rings augment antimicrobial potency .

Advanced Applications in Material Science

Q: Can this compound be utilized in optoelectronic materials? A: Yes, its planar aromatic structure and electron-rich thiol group enable:

- Conjugated Polymers : Suzuki coupling with aryl boronic acids to form π-extended systems for OLEDs .

- Self-Assembled Monolayers (SAMs) : Gold surface attachment via Au-S bonds for sensor applications .

Interdisciplinary Collaboration Frameworks

Q: How can chemists collaborate with biologists to accelerate the development of this compound-based therapeutics? A: Implement iterative workflows:

- Virtual Screening : Prioritize derivatives with favorable ADMET profiles using Molinspiration or SwissADME .

- In Vivo Testing : Partner with pharmacology labs for murine models of infection or diabetes .

- Data Sharing : Use platforms like Zenodo to publish synthetic protocols and bioactivity datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.